molecular formula C21H18N6O B5506263 N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide

Cat. No.: B5506263
M. Wt: 370.4 g/mol
InChI Key: GVMZDZGVHATPLE-UHFFFAOYSA-N
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Description

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C21H18N6O and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.15420922 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds Research has focused on the synthesis of novel compounds using N-aryl-2-chloroacetamides as electrophilic building blocks, leading to the formation of fused thiazolo[3,2-a]pyrimidinones. This synthetic route highlights the utility of such compounds in creating structurally diverse and potentially biologically active molecules (Janardhan et al., 2014).

Antiviral Applications A series of compounds structurally related to the mentioned chemical were designed and synthesized as potential antirhinovirus agents, demonstrating the role of such molecules in developing new antiviral drugs (Hamdouchi et al., 1999).

Investigation of Peripheral Benzodiazepine Receptors Compounds with structural similarities were evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs), highlighting the potential of such molecules in studying neurodegenerative disorders (Fookes et al., 2008).

Antimicrobial Research Novel pyrazole-imidazole hybrids, incorporating elements structurally akin to the compound , were synthesized and evaluated for their antimicrobial properties. This research underscores the potential of such compounds in addressing bacterial and fungal infections (Punia et al., 2021).

Mechanism of Action

The mechanism of action of imidazole-containing compounds is diverse and depends on the specific compound. For example, both imidazoles and triazoles inhibit C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes, which leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .

Future Directions

Given the broad range of chemical and biological properties of imidazole and its derivatives, there is a great potential for the development of new drugs that overcome the problems of antimicrobial resistance . In the past, drugs containing heterocyclic nuclei have provided high chemotherapeutic values and acted as a remedy for the development of novel drugs . Therefore, there is a great importance of heterocyclic ring-containing drugs .

Properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c28-21(12-16-4-2-1-3-5-16)26-18-8-6-17(7-9-18)25-19-13-20(24-14-23-19)27-11-10-22-15-27/h1-11,13-15H,12H2,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMZDZGVHATPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.